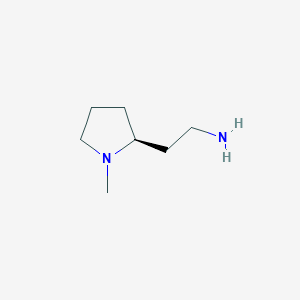

(S)-2-(1-メチルピロリジン-2-イル)エタンアミン

説明

(S)-2-(1-methylpyrrolidin-2-yl)ethanamine is a chiral secondary amine that is structurally characterized by the presence of a pyrrolidine ring, which is a five-membered heterocycle containing one nitrogen atom. The compound also features a methyl group attached to the nitrogen, providing steric bulk and potentially influencing the compound's reactivity and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful for inferring the properties and reactivity of (S)-2-(1-methylpyrrolidin-2-yl)ethanamine.

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine, involves condensation reactions with aromatic aldehydes and ketones, followed by reduction to form secondary amines . This suggests that similar synthetic routes could be employed for the synthesis of (S)-2-(1-methylpyrrolidin-2-yl)ethanamine, with appropriate modifications to the starting materials and reaction conditions to accommodate the pyrrolidine structure.

Molecular Structure Analysis

The molecular structure of (S)-2-(1-methylpyrrolidin-2-yl)ethanamine is likely to influence its reactivity and interaction with other molecules. The presence of the chiral center at the carbon adjacent to the nitrogen atom in the pyrrolidine ring makes it a candidate for enantioselective reactions, as demonstrated by the use of a related compound, (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole, as an enantioselective organocatalyst . This indicates that (S)-2-(1-methylpyrrolidin-2-yl)ethanamine could also exhibit enantioselective properties in chemical reactions.

Chemical Reactions Analysis

While the specific chemical reactions of (S)-2-(1-methylpyrrolidin-2-yl)ethanamine are not detailed in the provided papers, the use of related compounds as organocatalysts in aldol reactions suggests that (S)-2-(1-methylpyrrolidin-2-yl)ethanamine may also serve as a catalyst or reactant in similar condensation reactions . Its reactivity could be further explored through experimental studies, potentially leading to novel synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-(1-methylpyrrolidin-2-yl)ethanamine can be inferred from its molecular structure and the properties of related compounds. The presence of the pyrrolidine ring is likely to contribute to the compound's solubility in organic solvents, and the chiral center may affect its optical properties, such as specific rotation. The secondary amine group is expected to participate in hydrogen bonding and acid-base interactions, which would influence its boiling point, melting point, and stability. Further experimental characterization would be required to determine these properties accurately.

科学的研究の応用

コレステロール生合成のモジュレーター

最近の研究では、この化合物がコレステロール生合成のモジュレーターとして機能する可能性があることが示されています 。これは、心血管疾患など、コレステロール代謝に関連する疾患の治療に影響を与える可能性があります。

ミエリン鞘修復

再ミエリン化を促進するための(S)-2-(1-メチルピロリジン-2-イル)エタンアミンの使用に関する研究が進行中です 。この用途は、ミエリン関連の障害の治療に重要であり、多発性硬化症などの脱髄疾患からの回復を支援する可能性があります。

Safety and Hazards

特性

IUPAC Name |

2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHGJPJOMCXSKN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349205 | |

| Record name | 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

422545-95-7 | |

| Record name | (2S)-1-Methyl-2-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422545-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidineethanamine, 1-methyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)